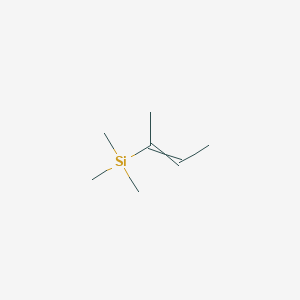
But-2-en-2-yl(trimethyl)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- is a chemical compound with the molecular formula C7H16Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications.
準備方法
The synthesis of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- typically involves the reaction of trimethylsilane with 1-methyl-1-propenyl chloride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler silanes or other organosilicon compounds.
Substitution: The compound can undergo substitution reactions where one or more of its organic groups are replaced by other functional groups. Common reagents for these reactions include halogens, acids, and bases.
Addition: The compound can participate in addition reactions with alkenes or alkynes to form more complex organosilicon compounds.
科学的研究の応用
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: The compound can be used in the modification of biomolecules or surfaces to study biological interactions.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique properties.
作用機序
The mechanism of action of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- involves its ability to interact with various molecular targets and pathways. The compound can form stable bonds with other molecules, leading to the formation of new compounds or materials. Its reactivity is influenced by the presence of the silicon atom and the organic groups attached to it, which can participate in various chemical reactions.
類似化合物との比較
Silane, trimethyl(1-methyl-1-propenyl)-, (E)- can be compared with other similar organosilicon compounds, such as:
Trimethylsilane: A simpler organosilicon compound with three methyl groups attached to a silicon atom.
Vinyltrimethylsilane: Contains a vinyl group attached to a silicon atom along with three methyl groups.
Phenyltrimethylsilane: Contains a phenyl group attached to a silicon atom along with three methyl groups.
The uniqueness of Silane, trimethyl(1-methyl-1-propenyl)-, (E)- lies in its specific structure, which imparts distinct reactivity and properties compared to other organosilicon compounds.
特性
分子式 |
C7H16Si |
|---|---|
分子量 |
128.29 g/mol |
IUPAC名 |
but-2-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C7H16Si/c1-6-7(2)8(3,4)5/h6H,1-5H3 |
InChIキー |
QOZLCBPYZLFNST-UHFFFAOYSA-N |
正規SMILES |
CC=C(C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


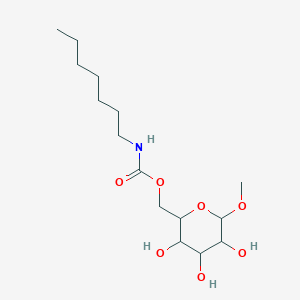
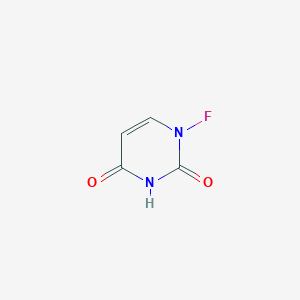
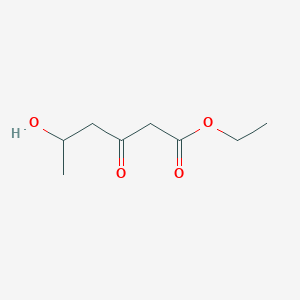
![4-Pentyl[1,1'-bi(cyclohexane)]-4-carboxylic acid](/img/structure/B13401840.png)
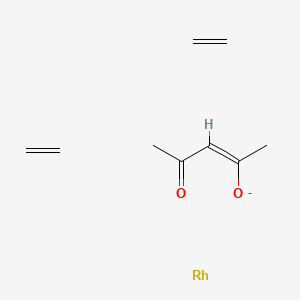
![4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate](/img/structure/B13401848.png)

![2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B13401861.png)
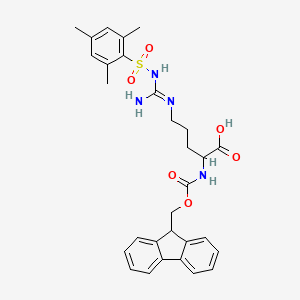
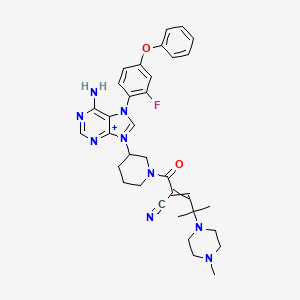
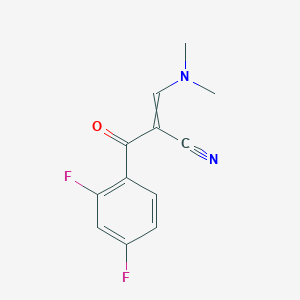
![tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B13401899.png)
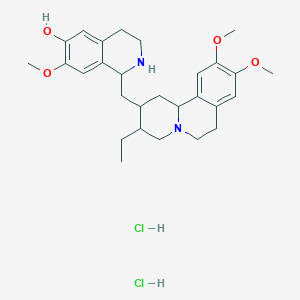
![[(2S)-1-[(2S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B13401909.png)
